Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a complex organic compound that contains several functional groups and rings, including a triazoloquinoxaline ring, a thioacetyl group, and a benzoate ester . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis involves eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinoxaline derivatives are aromatic nucleophilic substitution reactions . The compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Aplicaciones Científicas De Investigación
Potential in Antidepressant and Adenosine Receptor Antagonism
The structural class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which includes compounds related to the queried chemical, has been prepared and evaluated for its therapeutic potential as novel and rapid-acting antidepressant agents. These compounds exhibit significant activity in reducing immobility in Porsolt's behavioral despair model in rats upon acute administration. Furthermore, they bind avidly, and in some cases very selectively, to adenosine A1 and A2 receptors, suggesting their potential as non-xanthine adenosine antagonists with applications in neuropsychiatric and possibly cardiovascular diseases (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antimicrobial and Antifungal Activities
Another application involves the synthesis and evaluation of compounds for their antimicrobial and antifungal activities. For instance, new derivatives synthesized from related chemical structures have shown significant performance against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, demonstrating the potential of these compounds in developing new antimicrobial and antifungal agents (Hassan, 2013).
Biochemical Modulation and Receptor Interaction
The biochemical properties of these compounds, including their interaction with benzodiazepine and adenosine receptors, suggest their potential in modulating neurological pathways and responses. This interaction indicates a promising avenue for research into their use as therapeutic agents for disorders associated with these receptors, such as anxiety, depression, and perhaps epilepsy (Benavides, Malgouris, Flamier, Tur, Quarteronet, Bégassat, Camelin, Uzan, Gueremy, & Fur, 1984).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-7-6-8-15(11-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-10-5-4-9-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLZSQJINXTFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.